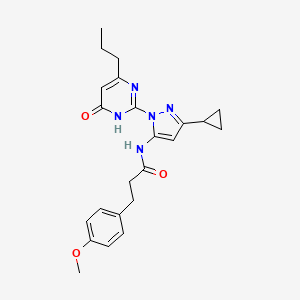

![molecular formula C23H20N2O4S2 B2779435 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide CAS No. 899967-87-4](/img/structure/B2779435.png)

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

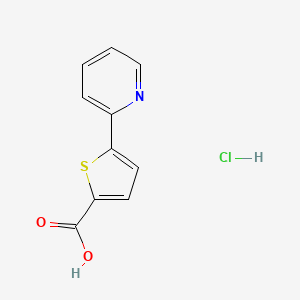

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide, also known as BHPI, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicine and biotechnology. BHPI is a benzamide derivative that contains a benzo[d]thiazole moiety and an isopropylsulfonyl group. This compound has been shown to possess various pharmacological properties, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

DNA Binding and Fluorescent Staining

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide is related to the family of compounds that includes Hoechst 33258, a synthetic dye known for its strong affinity to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property has made Hoechst dyes valuable tools in cell biology for chromosome and nuclear staining, flow cytometry, and plant chromosome analysis. The use of Hoechst analogues extends to radioprotectors and topoisomerase inhibitors, highlighting the potential of these compounds for rational drug design and molecular studies on DNA binding mechanisms (Issar & Kakkar, 2013).

Antioxidant and Anti-inflammatory Applications

Benzothiazole derivatives, including structures similar to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide, have been investigated for their antioxidant and anti-inflammatory properties. A study on novel benzofused thiazole derivatives demonstrated significant anti-inflammatory activity compared to standard references and exhibited potential antioxidant activity against various reactive species. This research suggests that benzofused thiazole derivatives, by virtue of their structural features, could serve as a template for the development of new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Broad Spectrum of Pharmacological Activities

The benzothiazole nucleus is a core structure in a wide array of bioactive compounds and natural products, displaying diverse pharmacological activities. Compounds featuring this nucleus have shown antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The versatility and therapeutic potential of benzothiazole derivatives underscore their importance in medicinal chemistry, offering a fruitful direction for the development of novel therapeutic agents (Sumit, Kumar, & Mishra, 2020).

Importance in Medicinal Chemistry

Benzothiazole derivatives are highlighted for their medicinal relevance, showcasing a variety of pharmacological activities such as antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, and anti-inflammatory effects. The structural diversity and biological efficacy of these compounds affirm the benzothiazole scaffold's significance in drug discovery and development. This review emphasizes the potential of benzothiazole derivatives in medicinal chemistry, providing insights into their mechanisms of action and application across different fields of therapeutic intervention (Bhat & Belagali, 2020).

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S2/c1-14(2)31(28,29)17-7-5-6-15(12-17)22(27)24-16-10-11-20(26)18(13-16)23-25-19-8-3-4-9-21(19)30-23/h3-14,26H,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIVSAMSBWEJPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-[3-(5-methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2779353.png)

![N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2779354.png)

![5-ethoxy-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2779355.png)

![N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2779361.png)

![2-(4-ethoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2779362.png)

![N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline](/img/structure/B2779369.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2779371.png)

![4-(8-((2-Methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2779375.png)